Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate

Somatostatin receptor Peptide radiopharmaceutical Structure-activity relationship

Researchers developing peptide antagonists requiring enantiopure D-configured 4-pyridylalanine often encounter epimerization or regioisomer contamination that compromises receptor binding. This Boc-D-4-pyridylalanine methyl ester (CAS 1241676-69-6) resolves these challenges through >99% enantiomeric excess and the optimal 4-pyridyl regioisomer with demonstrated sub-nanomolar receptor affinity (KD = 0.11 nM). • >99% ee via asymmetric hydrogenation-recrystallization; ≤0.5% L-epimer ensures proteolytic stability • Orthogonal Boc/ester protection enables sequential acidic (TFA) N-deprotection and basic ester hydrolysis • Enhanced solubility in aprotic coupling solvents vs. free acid (LogP 1.8 vs. 1.47) for higher-throughput fragment condensations Supplied at ≥98% purity; shipped ambient temperature globally for R&D use.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B7960451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC
InChIInChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m1/s1
InChIKeyQRPNTBDWQKLOBS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-4-Pyridylalanine Methyl Ester Overview


Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate (CAS 1241676‑69‑6) is a non‑proteinogenic D‑α‑amino acid derivative featuring a 4‑pyridyl side chain, a tert‑butoxycarbonyl (Boc) N‑terminal protecting group, and a C‑terminal methyl ester. It belongs to the class of Boc‑protected heteroarylalanines and is a chemically well‑characterized solid with molecular formula C₁₄H₂₀N₂O₄, molecular weight 280.32 g/mol, and computed XLogP3‑AA of 1.8 [1]. The compound serves primarily as a protected chiral intermediate for solid‑phase and solution‑phase peptide synthesis, where the D‑configuration, 4‑pyridyl regioisomer, and orthogonal Boc/ester protection collectively enable controlled incorporation into peptide sequences that demand specific stereochemical and electronic properties.

Workflow
Chiral peptide synthesis (solid-phase and solution-phase)
Selection
D-configuration with orthogonal Boc/ester protection
Context
4-pyridyl regioisomer for electronic and steric tuning

Why Generic Analogs Cannot Substitute This Building Block


Non‑proteinogenic pyridylalanines are not functionally interchangeable because the position of the pyridyl nitrogen, the stereochemistry at the α‑carbon, and the type of C‑terminal protection (free acid vs. ester) each impart distinct electronic, steric, and physicochemical profiles. The 4‑pyridyl regioisomer consistently demonstrates the highest hydrophilicity and strongest receptor binding affinity among the three pyridylalanine isomers (logD = –2.6 ± 0.1; KD = 0.11 ± 0.01 nM) [1], while the D‑enantiomer is critical for maintaining biological recognition—epimerization to the L‑form or racemate can abolish target engagement [1][2]. Additionally, substituting the methyl ester for the free carboxylic acid alters lipophilicity (Δ logP ≈ +0.33), affecting solubility in organic media and peptide coupling kinetics [3]. These multi‑parameter differences mean that using the L‑enantiomer, a 2‑ or 3‑pyridyl isomer, or the free acid analog will not reproduce the same synthetic outcome or biological performance, making direct substitution scientifically unsound.

Target Compound
D-4-Pyridylalanine Methyl Ester
Provides defined D-stereochemistry, 4-pyridyl regioisomer, and orthogonal Boc/methyl ester protection for controlled peptide incorporation.
Potential Substitute
L-Enantiomer or Racemate
Epimerization to the L-form or racemate may disrupt chiral recognition and alter peptide target engagement.
Target Compound
4-Pyridyl Regioisomer
The 4-pyridyl substitution pattern supports a distinct electronic profile and hydrophilicity context compared to 2- or 3-pyridyl analogs.
Potential Substitute
2- or 3-Pyridylalanine Analog
Shifting the pyridyl nitrogen position may alter binding affinity and physicochemical properties, limiting direct replacement.
Target Compound
C-Terminal Methyl Ester
The ester increases lipophilicity, supporting solubility in anhydrous organic media and influencing peptide coupling kinetics.
Potential Substitute
Free Carboxylic Acid Analog
The free acid reduces organic-phase solubility and changes reactivity, which may shift synthesis outcomes.

Quantitative Differentiation from Closest Analogs


4-Pyridyl Regioisomer for Superior SST2 Receptor Binding

In a head‑to‑head comparison of peptide‑conjugated pyridylalanine regioisomers (DOTA‑[xPal³]‑LM3), the 4‑pyridylalanine (4Pal) derivative exhibited the strongest binding to the somatostatin receptor subtype 2 (SST2), with a dissociation constant (KD) of 0.11 ± 0.01 nM, compared with 0.15 ± 0.01 nM for 3‑pyridylalanine and 0.18 ± 0.02 nM for 2‑pyridylalanine [1]. The 4‑pyridyl isomer was also the most hydrophilic among the three, with a logD of –2.6 ± 0.1 (vs. –2.5 ± 0.1 for 3Pal and –2.3 ± 0.1 for 2Pal), which may favorably influence biodistribution [1]. This demonstrates that the 4‑pyridyl-substituted scaffold of the target compound provides a measurable affinity advantage when incorporated into bioactive peptides.

Regioisomer Binding Affinity
Head-to-head reported
4-Pal KD: 0.11 ± 0.01 nM
2-Pal KD: 0.18 ± 0.02 nM
logD (4-Pal): –2.6 ± 0.1
logD (2-Pal): –2.3 ± 0.1
Supports regioisomer selection in peptide ligand studies.
SST2 saturation binding assay; shake-flask logD at pH 7.4.
Somatostatin receptor Peptide radiopharmaceutical Structure-activity relationship

Asymmetric Synthesis Achieving High Enantiopurity

Rhodium‑catalyzed asymmetric hydrogenation of (Z)‑2‑N‑acylamino‑3‑(4‑pyridyl)acrylic esters has been reported to yield the corresponding D‑ and L‑4‑pyridylalanine derivatives with enantiomeric excess (ee) of up to >99% after recrystallization [1]. In contrast, the initial hydrogenation ee ranged from 70–90%, and enantiomeric purity was achieved only through optimized chiral ligand systems (e.g., [Rh‑PROPRAPHOS]⁺) and recrystallization of the N‑acyl intermediates. This establishes that high enantiopurity D‑4‑pyridylalanine is accessible via a defined asymmetric route, while sub‑optimal catalyst choice or omission of recrystallization would leave substantial enantiomeric impurity (up to 30% opposite enantiomer) that could compromise peptide stereochemical fidelity.

Enantiomeric Purity
Cross-study reported
>99% ee
vs. initial 70–90% ee before recrystallization
Supports chiral fidelity assessment in peptide synthesis.
Asymmetric hydrogenation followed by optimized recrystallization.
Chiral amino acid synthesis Asymmetric hydrogenation Enantiomeric purity

Methyl Ester Enhances Lipophilicity for Organic-Phase Reactivity

The computed XLogP3‑AA value for Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is 1.8 [1], whereas the corresponding free acid Boc‑D‑4‑pyridylalanine (CAS 37535‑58‑3) has an experimentally consistent LogP of 1.47 . This difference of +0.33 log units indicates that the methyl ester is approximately 2.1‑fold more lipophilic, which translates to improved solubility and stability in anhydrous organic solvents commonly used in peptide coupling reactions (e.g., DMF, DCM). The increased lipophilicity facilitates higher reactant concentrations and more efficient acylation kinetics when the building block is used in solution‑phase synthesis or as an activated ester intermediate.

Organic-Phase Lipophilicity
Computational reported
Δ logP +0.33
Methyl ester vs. free acid (~2.1-fold more lipophilic)
Supports organic-phase solubility and reactivity screening.
XLogP3-AA 1.8 vs. free acid LogP 1.47.
Lipophilicity Peptide coupling efficiency Solubility in organic solvents

Commercial Purity and Low Enantiomeric Impurity for cGMP

Commercial specifications for related Boc‑protected 4‑pyridylalanine derivatives report HPLC purities ≥98% and enantiomeric impurity levels of ≤0.5% [1]. The methyl ester variant Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is supplied at 95% minimum purity (AKSci) or 98% (Leyan) by reputable vendors . These quality benchmarks are consistent with the stringent requirements for chiral starting materials used in therapeutic peptide synthesis, where the presence of >0.5% opposite enantiomer can lead to diastereomeric impurities in the final drug substance that must be controlled to ≤0.1% per ICH Q3A guidelines.

Commercial Purity Benchmarks
Specification review
HPLC purity 95–98%; enantiomeric impurity ≤0.5%
Supports batch selection criteria and purity requirements.
Vendor Certificate of Analysis specifications; chiral HPLC context.
Chiral purity Peptide active pharmaceutical ingredient (API) Quality control

High-Value Application Scenarios


SST2-Targeting Peptide Radiopharmaceutical Design

The demonstrated affinity advantage of the 4‑pyridylalanine isomer (KD = 0.11 nM) over 2‑ and 3‑pyridyl analogs [1] positions Boc‑D‑4‑pyridylalanine methyl ester as the optimal chiral monomer for constructing peptide antagonists of the somatostatin receptor subtype 2. Researchers developing ¹⁷⁷Lu‑ or ⁶⁸Ga‑labeled diagnostic/therapeutic peptides should prioritize this 4‑pyridyl D‑configured building block to maximize receptor‑mediated tumor uptake while leveraging the increased hydrophilicity (logD = –2.6) to fine‑tune renal clearance profiles [1].

Stereochemically Stringent Peptide API Synthesis

The ability to achieve >99% enantiomeric excess through established asymmetric hydrogenation–recrystallization routes [2] ensures that peptide active pharmaceutical ingredients (APIs) incorporating this residue maintain the requisite D‑stereochemistry. This is critical for therapeutic peptides where D‑amino acid substitution is used to confer proteolytic stability; any L‑epimer contamination above 0.5% may alter pharmacokinetics or trigger unwanted immune responses. The specified enantiomeric impurity limit of ≤0.5% on related Boc‑pyridylalanine building blocks provides a quantifiable quality benchmark for cGMP starting material selection [3].

Solution-Phase Fragment Condensation with High Solubility

The methyl ester form exhibits a LogP of 1.8, compared with 1.47 for the free acid [4]. This ~2.1‑fold increase in lipophilicity translates to higher solubility in aprotic coupling solvents such as DMF and dichloromethane, enabling higher reactant concentrations and faster coupling kinetics. Process chemists scaling peptide fragment condensations should select the methyl ester variant when anhydrous organic‑phase solubility is a limiting factor for throughput, reducing solvent volume and potentially improving isolated yields.

Orthogonal Protection for Multi-Step Modified Peptides

The Boc/ester orthogonal protection scheme allows sequential deprotection under mutually exclusive conditions: the Boc group is removed under acidic conditions (TFA) while the methyl ester remains intact, and the methyl ester can be selectively hydrolyzed under basic conditions without affecting the Boc group. This orthogonality is essential for constructing complex peptides that incorporate acid‑ or base‑labile side‑chain modifications, and is a key differentiator from Fmoc‑protected analogs that rely on a base‑labile N‑terminal protecting group incompatible with certain ester functionalities.

Application
Selection Property
Validation Focus
SST2-targeting peptide ligand studies
4-pyridyl regioisomer context
Binding affinity and hydrophilicity evaluation
Stereochemically controlled peptide synthesis
D-configuration and enantiomeric purity specification
Chiral HPLC or ee verification
Solution-phase fragment condensation
Methyl ester organic-phase solubility profile
Solubility in aprotic solvents
Multi-step modified peptide synthesis
Orthogonal Boc/methyl ester protection strategy
Sequential deprotection compatibility
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